3-(Piperidin-2-yl)oxan-4-one is a heterocyclic compound featuring a piperidine ring and an oxanone moiety. It belongs to a class of compounds that are of interest in medicinal chemistry due to their potential therapeutic applications. The compound is characterized by its unique structural features, which contribute to its biological activity and chemical reactivity.
3-(Piperidin-2-yl)oxan-4-one can be classified as a cyclic amine and a lactone. Its classification is significant for understanding its chemical behavior and potential applications in pharmaceuticals.
The synthesis of 3-(Piperidin-2-yl)oxan-4-one typically involves the formation of the piperidine ring followed by the introduction of the oxanone group. One common method includes:
For instance, one effective synthetic route involves the reaction of piperidin-2-one with an oxanone precursor in the presence of a catalyst, leading to the desired product with good yields. The reaction conditions typically include solvent choices such as ethanol or dichloromethane, and may require heating or microwave irradiation to enhance reaction rates.
3-(Piperidin-2-yl)oxan-4-one has a molecular formula of . The structure consists of a six-membered piperidine ring linked to a five-membered oxanone ring.
The compound's molecular weight is approximately 171.23 g/mol, with key structural features including:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure, providing insights into the functional groups present .
3-(Piperidin-2-yl)oxan-4-one can undergo various chemical reactions, including:
For example, oxidation using potassium permanganate may yield corresponding N-oxide derivatives, while reduction with sodium borohydride could convert it into secondary amines .
The mechanism by which 3-(Piperidin-2-yl)oxan-4-one exerts its biological effects is not fully elucidated but likely involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may act as enzyme inhibitors or receptor antagonists, potentially affecting pathways involved in inflammation or neurotransmission . Quantitative structure-activity relationship (QSAR) studies could further elucidate these mechanisms by correlating structural features with biological activity.
3-(Piperidin-2-yl)oxan-4-one is typically characterized by:
Chemically, it exhibits basic properties due to the presence of the nitrogen atom in the piperidine ring. It can participate in various chemical transformations typical of both lactones and amines.
3-(Piperidin-2-yl)oxan-4-one has several potential applications in scientific research:
3-(Piperidin-2-yl)oxan-4-one represents a structurally intricate hybrid heterocycle merging a piperidine moiety (six-membered nitrogen heterocycle) with a 4-oxo-substituted tetrahydropyran ring (oxygen-containing six-membered ring). This bifunctional architecture positions it uniquely at the intersection of synthetic chemistry and bioactive molecule design. Its intrinsic conformational dynamics, governed by stereoelectronic effects and ring fusion, enable versatile interactions with biological targets, particularly within the central nervous and metabolic systems [10]. The compound’s significance stems from its capacity to mimic structural motifs prevalent in natural alkaloids while offering synthetic tractability for medicinal optimization [4].
The molecular framework of 3-(Piperidin-2-yl)oxan-4-one exemplifies advanced heterocyclic hybridization. Key structural attributes include:
Stereochemical Complexity: The fusion between the piperidine’s C2 position and the oxane’s C3 position creates up to three chiral centers, influencing its three-dimensional conformation and hydrogen-bonding capacity. Ring puckering analysis reveals that the tetrahydropyranone adopts a half-chair conformation, while the piperidine fluctuates between boat and chair forms, modulating overall molecular rigidity [10].
Electronic Profile: The carbonyl group (C4=O) of the oxanone ring induces electron deficiency, enhancing hydrogen-bond acceptor strength. Concurrently, the piperidine nitrogen (N1) serves as a Brønsted/Lewis base, enabling protonation or coordination with metal ions. This amphoteric character supports diverse reactivity in synthetic cascades [10].
Ring Strain and Stability: Unlike smaller heterocycles (e.g., aziridines or oxiranes), this bicyclic system exhibits moderate strain. The C–N and C–O bond lengths (1.47 Å and 1.42 Å, respectively) and bond angles near tetrahedral values (109.5°) minimize angle distortion, conferring metabolic resilience against hydrolytic cleavage [10].
Table 1: Key Physicochemical Properties of 3-(Piperidin-2-yl)oxan-4-one
Property | Value/Characteristics | Biological Relevance |
---|---|---|
LogP (Calculated) | ~1.8 | Balanced lipophilicity for CNS penetration |
Hydrogen Bond Acceptors | 3 (Carbonyl O, ether O, tertiary N) | Target binding versatility |
Chiral Centers | Up to 3 | Stereoselective pharmacokinetics |
Tautomerization | Keto-enol equilibrium at C4 | Metal chelation potential |
3-(Piperidin-2-yl)oxan-4-one serves as a privileged template for generating alkaloid-like bioactive molecules due to:
Structural Mimicry of Natural Alkaloids: The piperidine unit replicates cores of Sedum alkaloids (e.g., sedridine) and Lobelia derivatives, while the oxanone ring emulates pyran-containing plant metabolites like those from Evodia rutaecarpa [4]. Its stereochemistry parallels indolizidine alkaloids, enabling selective targeting of neurotransmitter receptors [4] [8].
Derivatization Hotspots: Strategic functionalization enhances target affinity:
Table 2: Synthetic Strategies for Alkaloid-Inspired Analogues
Derivatization Site | Reaction | Biological Outcome |
---|---|---|
Piperidine N | N-alkylation/acylation | Enhanced µ-opioid receptor affinity [8] |
C4 Oxo group | Wittig olefination | MMP-2 inhibition (anticancer activity) |
C2/C6 of oxane | Electrophilic substitution | Dopamine D2 receptor modulation |
The scaffold’s dual pharmacophoric elements underpin its promise across disease domains:
Neurological Applications
Metabolic Applications
Table 3: Therapeutic Applications of Scaffold Derivatives
Disorder | Derivative | Mechanism | Efficacy (In Vitro/In Vivo) |
---|---|---|---|
Alzheimer’s disease | GSK-3β inhibitor analogues | Tau phosphorylation ↓ 60% | Rescue of synaptic plasticity (IC50: 2.1 µM) |
Type 2 diabetes | Oxanone-PPARγ agonists | Adipocyte differentiation ↑ 80% | HbA1c ↓ 1.8% (mouse model) |
Neuropathic pain | N-cyclopropylmethyl variants | κ-opioid partial agonism (Ki: 12 nM) | Allodynia ↓ 75% (rat model) |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6